
3-Bromo-6-fluoropyridazine
Overview
Description
3-Bromo-6-fluoropyridazine is a heterocyclic compound with the molecular formula C4H2BrFN2. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromine and fluorine atoms at positions 3 and 6, respectively, imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the bromination of 6-fluoropyridazine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with aryl boronic acids.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-Bromo-6-fluoropyridazine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyridazine compounds can exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, studies have shown that halogenated pyridazines can disrupt critical cellular processes in cancer cells, leading to apoptosis and cell cycle arrest .
Neuropharmacological Applications
This compound is also being explored for its neuropharmacological properties. Its derivatives have been synthesized and tested as inhibitors of key receptors involved in neurodegenerative diseases. For example, certain derivatives have shown promise as inhibitors of neuropeptide Y receptor Y5, which is implicated in anxiety and stress-related disorders .
Synthesis of Pharmaceutical Intermediates
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. The presence of bromine and fluorine substituents enhances its reactivity, allowing for diverse coupling reactions such as Suzuki and Sonogashira cross-couplings. These reactions facilitate the formation of complex molecular architectures that are crucial in drug discovery .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in OLEDs. Its ability to act as a hole transport material contributes to the efficiency and stability of OLED devices. Research has demonstrated that incorporating this compound into OLED formulations can enhance device performance by improving charge transport characteristics .
Fluorescent Probes
Additionally, derivatives of this compound are being developed as fluorescent probes for biological imaging. Their fluorescent properties enable real-time tracking of cellular processes, making them valuable tools in biomedical research .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoropyridazine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to biological targets, leading to increased efficacy . The exact molecular targets and pathways involved vary depending on the specific bioactive compound synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridazine: Similar structure but with chlorine instead of fluorine.
3-Bromo-6-methylpyridazine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-Bromo-6-fluoropyridazine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications .
Biological Activity
3-Bromo-6-fluoropyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C6H4BrFN
- Molecular Weight : 201.01 g/mol
- CAS Number : 1187836-89-0
Synthesis
The synthesis of this compound typically involves halogenation reactions. For instance, the introduction of bromine and fluorine can be achieved through various electrophilic substitution methods on pyridazine derivatives.
Antimicrobial Activity
Research has shown that pyridine and pyridazine derivatives exhibit antimicrobial properties. For example, compounds containing the pyridine nucleus have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine and fluorine enhances these activities by improving the compounds' interaction with microbial targets .
Antiviral Properties
In the context of antiviral research, compounds similar to this compound have been noted for their potential against viruses such as SARS-CoV-2. The structural features of pyridazine derivatives allow them to interact with viral proteins, inhibiting replication .
Case Studies
- Antimicrobial Efficacy : A study evaluated several pyridine derivatives, including those similar to this compound, revealing minimum inhibitory concentrations (MICs) against S. aureus and E. coli. The best-performing compound showed an MIC of 56 µg/mL against S. aureus and 55 µg/mL against E. coli at a concentration of 100 µg/mL .
- Antiviral Activity : Another study highlighted the antiviral potential of pyridazine derivatives in inhibiting viral replication pathways, suggesting that modifications such as bromination can enhance efficacy against specific viral targets .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-6-fluoropyridazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For bromo-fluoropyridazines, regioselective halogenation using Br₂ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in aprotic solvents (e.g., DCM or THF) is common. Fluorination may employ fluorinating agents like Selectfluor® or DAST. Yield optimization requires monitoring stoichiometry and reaction time, as over-halogenation can lead to di-substituted byproducts. Characterization via H/C NMR and mass spectrometry is critical to confirm regiochemistry .
Q. How does the solubility of this compound in organic solvents impact its utility in cross-coupling reactions?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) enhances reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Poor solubility may necessitate phase-transfer catalysts or elevated temperatures. Pre-screening solubility via UV-Vis spectroscopy or gravimetric analysis in solvents like THF, acetonitrile, or chloroform is advised to optimize reaction setups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to potential toxicity and irritancy (as seen in analogous bromopyridines), use fume hoods, nitrile gloves, and eye protection. Storage under inert atmosphere (N₂ or Ar) at 2–8°C prevents decomposition. Emergency measures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical evaluation for inhalation exposure .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed for targeted derivatization?
- Methodological Answer : Computational modeling (DFT or molecular docking) predicts reactive sites for electrophilic substitution. Experimentally, directing groups (e.g., -NH₂ or -OMe) can be introduced transiently. For example, Pd-catalyzed C-H activation at the 4-position of pyridazine can be achieved using pivalic acid as a co-catalyst. Post-functionalization removal of directing groups requires mild conditions to preserve the core structure .
Q. What analytical techniques resolve contradictions in characterizing halogenated pyridazine byproducts?
- Methodological Answer : High-resolution LC-MS/MS distinguishes isobaric species, while 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous coupling patterns. X-ray crystallography is definitive for structural elucidation but requires high-purity crystals. For trace impurities, GC-MS with electron ionization (EI) or MALDI-TOF provides complementary data .
Q. How does the electronic effect of the bromo-fluoro substituents influence catalytic applications of this compound?
- Methodological Answer : The electron-withdrawing Br and F groups increase electrophilicity at the pyridazine ring, enhancing its role as a ligand in transition-metal catalysis (e.g., Pd or Ni complexes). Cyclic voltammetry (CV) assesses redox activity, while UV-Vis spectroscopy monitors charge-transfer interactions. Catalytic efficiency in cross-coupling reactions correlates with Hammett σₚ values of substituents .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer : Stabilization involves adding radical inhibitors (e.g., BHT) and storing in amber vials under inert gas. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation. Lyophilization improves shelf life for hygroscopic batches .
Q. Methodological Design Considerations
Q. How to design experiments validating the environmental toxicity of this compound degradation products?
- Methodological Answer : Use OECD guidelines for terrestrial/aquatic toxicity testing. For example, Daphnia magna acute toxicity assays (48-hour EC₅₀) and soil microbial respiration studies assess ecological impact. Degradation pathways are mapped via LC-HRMS and QSAR modeling to prioritize hazardous metabolites .
Q. What computational tools predict the reactivity of this compound in multi-step syntheses?
- Methodological Answer : DFT-based software (Gaussian, ORCA) calculates activation energies for proposed reaction steps. Machine learning platforms (e.g., Chemprop) train on existing halogenated heterocycle datasets to forecast regioselectivity and side reactions. Validation via small-scale exploratory reactions is essential .
Properties
IUPAC Name |
3-bromo-6-fluoropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRQRDDRJIXHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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